molecular formula C16H16N6O3S B2558220 methyl 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 1060204-97-8

methyl 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

Cat. No.: B2558220
CAS No.: 1060204-97-8
M. Wt: 372.4
InChI Key: GGNXRLGISREBEY-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their various biological activities . The molecule contains a triazolopyrimidine core, which is substituted with an ethyl group, a thioacetamido group, and a benzoate group.


Synthesis Analysis

While the exact synthesis of this compound isn’t available, triazolopyrimidines are generally synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinones .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Research demonstrates the utility of related compounds in synthesizing a range of heterocyclic systems, which are crucial in medicinal chemistry for the development of new pharmaceuticals. For instance, compounds have been used as reagents for preparing substituted fused pyrimidinones, showcasing a method for generating diverse heterocyclic structures with potential therapeutic applications (R. Toplak et al., 1999; B. Stanovnik et al., 1990).

Molecular Docking and Theoretical Analysis

Spectral, DFT/B3LYP, and molecular docking analyses have been performed on compounds with related structures, such as ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate. These studies involve computational techniques to understand the molecular properties, including interactions with biological targets, which could inform drug design processes. Molecular docking, in particular, suggests potential inhibitory activity against specific proteins, indicating the relevance of such compounds in developing cancer treatments (Y. Sert et al., 2020).

Insecticidal Applications

Research into the synthesis of innovative heterocycles incorporating thiadiazole moieties against pests, such as the cotton leafworm, suggests the potential of related compounds in agricultural applications. These studies highlight the synthesis and evaluation of new chemical entities with insecticidal properties, which could lead to the development of new pesticides (A. Fadda et al., 2017).

Antimicrobial and Antitumor Agents

A series of compounds, including thiazolopyrimidines and their derivatives, have been prepared as potential antimicrobial and antitumor agents. Such research underlines the significance of structurally similar compounds in exploring new therapeutic agents, demonstrating the broad applicability of these molecules in addressing various health-related challenges (M. Said et al., 2004).

Mechanism of Action

Future Directions

Triazolopyrimidines are a class of compounds with diverse biological activities, and research into new derivatives and their potential uses is ongoing .

Properties

IUPAC Name

methyl 4-[[2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S/c1-3-22-14-13(20-21-22)15(18-9-17-14)26-8-12(23)19-11-6-4-10(5-7-11)16(24)25-2/h4-7,9H,3,8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNXRLGISREBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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